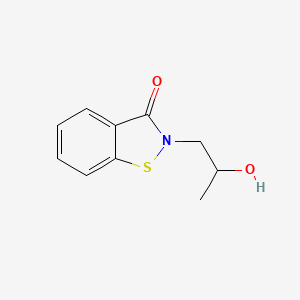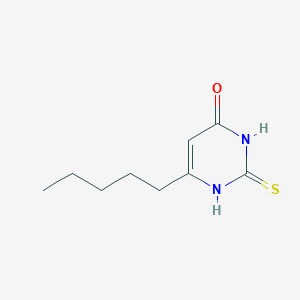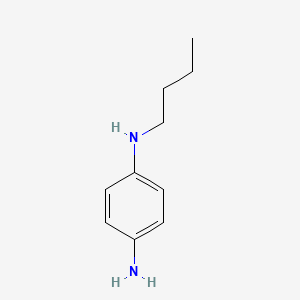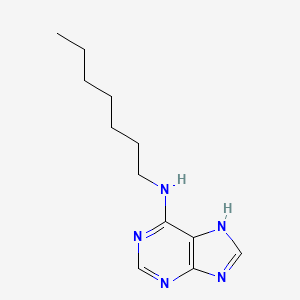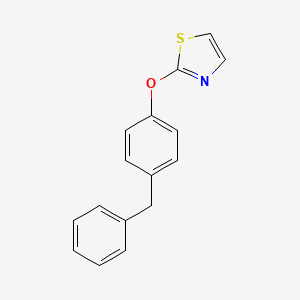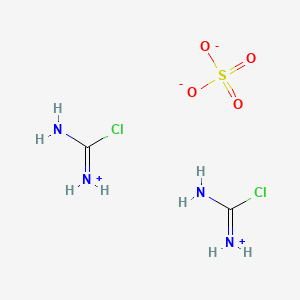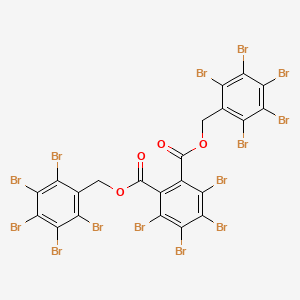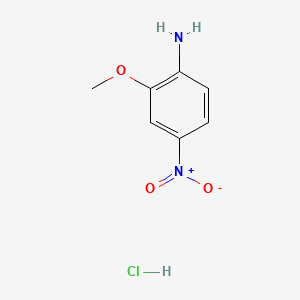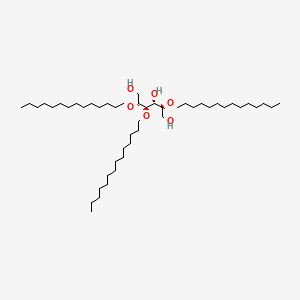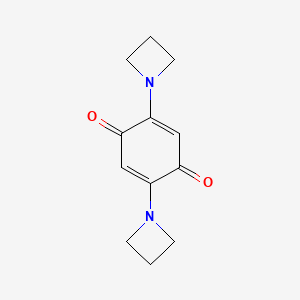
Ethyl trifluoroacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Ethyl trifluoroacrylate can be synthesized through various methods. One common method involves the reaction of trifluoroacetic acid with ethanol in the presence of a strong acidic cation exchange resin as a catalyst . The reaction is carried out at 50°C or lower and under ordinary pressure . The catalyst is then filtered out, and the product is dried and distilled to obtain this compound . This method is suitable for industrial production as it improves product purity and yield while reducing production costs and environmental pollution .
Analyse Des Réactions Chimiques
Ethyl trifluoroacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Cl-initiated hydrogen abstraction reaction, where chlorine atoms abstract hydrogen from the compound . This reaction is kinetically and thermodynamically favorable when hydrogen is abstracted from the –CH2 group rather than the –CH3 group . The major products formed from these reactions include fluorinated esters and other fluorinated compounds .
Applications De Recherche Scientifique
Ethyl trifluoroacrylate has numerous applications in scientific research. In chemistry, it is used as a monomer in the synthesis of fluoropolymers, which are known for their high thermal stability and chemical resistance . In biology and medicine, it is used in the synthesis of pharmaceutically active molecules and agricultural products . Additionally, it is employed in the preparation of trifluoroacetylated compounds, which are widely used as amine protecting groups in organic synthesis . The compound’s unique properties make it valuable in various industrial applications, including the production of coatings, adhesives, and other specialty materials .
Mécanisme D'action
The mechanism of action of ethyl trifluoroacrylate involves its reactivity with various molecular targets. For instance, in the Cl-initiated hydrogen abstraction reaction, chlorine atoms interact with the hydrogen atoms in the compound, leading to the formation of transition states and subsequent products . The molecular pathways involved in these reactions are influenced by the compound’s structure and the presence of specific functional groups .
Comparaison Avec Des Composés Similaires
Ethyl trifluoroacrylate can be compared with other similar compounds, such as ethyl trifluoroacetate and 2,2,2-trifluoroethyl acrylate. Ethyl trifluoroacetate is another fluorinated ester with similar applications in organic synthesis and industrial production . this compound is unique due to its specific structure and reactivity, which make it particularly suitable for the synthesis of fluoropolymers and other specialized materials . Other similar compounds include various trifluoroethyl esters, which share some properties but differ in their specific applications and reactivity .
Propriétés
Numéro CAS |
392-68-7 |
|---|---|
Formule moléculaire |
C5H5F3O2 |
Poids moléculaire |
154.09 g/mol |
Nom IUPAC |
ethyl 2,3,3-trifluoroprop-2-enoate |
InChI |
InChI=1S/C5H5F3O2/c1-2-10-5(9)3(6)4(7)8/h2H2,1H3 |
Clé InChI |
FMFMWMOBOFPQMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



